molecular formula C11H14N4O2S2 B1418038 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide CAS No. 1199215-79-6

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B1418038
CAS No.: 1199215-79-6
M. Wt: 298.4 g/mol
InChI Key: IPBWBADQFZIXRX-UHFFFAOYSA-N
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Description

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, primarily for its role as a key intermediate or scaffold. Its structure incorporates a 5-amino-1,3,4-thiadiazole heterocycle, a privileged pharmacophore known for yielding compounds with diverse biological activities. Recent research, as indicated in scientific databases, explores derivatives of this core structure for their potential as enzyme inhibitors. The molecule's research value lies in its versatility; the amino group on the thiadiazole ring and the sulfonamide moiety serve as excellent handles for further chemical derivatization, allowing researchers to create targeted libraries for high-throughput screening against specific biological targets. These targets often include carbonic anhydrases and other metalloenzymes, where the sulfonamide group acts as a critical zinc-binding function (as seen in structural studies of similar compounds) . Consequently, this compound is a vital precursor in projects aimed at developing novel therapeutic agents, particularly in oncology and infectious disease research. Its mechanism of action is therefore not intrinsic but is conferred upon its optimized derivatives, which are designed to modulate specific pathological pathways. Scientists utilize this reagent in hit-to-lead optimization campaigns to explore structure-activity relationships (SAR) and enhance pharmacological properties like potency and selectivity.

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-8-2-4-9(5-3-8)19(16,17)13-7-6-10-14-15-11(12)18-10/h2-5,13H,6-7H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBWBADQFZIXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazoles .

Scientific Research Applications

Antimicrobial Applications

The compound's structure incorporates a thiadiazole moiety, which is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit significant activity against various pathogens, including bacteria and fungi.

Case Studies

  • A study demonstrated that compounds with a thiadiazole structure showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 μg/mL .
  • Another investigation highlighted that derivatives bearing halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria, suggesting that modifications to the thiadiazole ring can optimize efficacy .

Anticancer Properties

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide also shows promise in cancer research. Thiadiazole derivatives have been reported to possess anticancer activities across various cell lines.

Case Studies

  • Research has shown that thiadiazole derivatives can decrease the viability of human cancer cell lines such as breast (MCF-7), lung (A549), and leukemia cells . For instance, a specific derivative demonstrated reduced growth in breast cancer xenografts without significant toxicity to normal cells.
  • A comparative study indicated that certain thiadiazole compounds were more effective than standard chemotherapeutic agents in reducing tumor size in preclinical models .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application Target Organisms/Cells MIC/Effectiveness Reference
AntimicrobialS. aureus, E. coliMIC: 25 - 50 μg/mL
AntifungalCandida albicans, Aspergillus nigerMIC: 32 - 42 μg/mL
AnticancerMCF-7 (breast), A549 (lung)Reduced viability >50%
Leukemia cellsInduction of apoptosis

Mechanism of Action

The mechanism of action of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme critical for the survival of certain bacteria . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiadiazole ring, sulfonamide group, or linker regions. Below is a comparative analysis:

Table 1: Structural and Commercial Comparison
Compound Name Substituents CAS Number Purity (%) Price (100 mg) Bioactivity Notes
Target Compound Ethyl linker, 4-methylbenzenesulfonamide 313952-75-9 97 $124 Limited data; inferred anticancer potential from analogs
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide 5-Ethyl-thiadiazole, sulfamoyl-phenyl 314282-87-6 Enzyme inhibition (unreported specifics)
4-Amino-N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide No ethyl linker, 4-aminobenzenesulfonamide Solubility: ~0.1 mg/mL in water
N-{2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-N′-(4-methylphenyl)ethanediamide Thioethyl linker, ethanediamide sc-338224 $100 (100 mg) Antimicrobial screening pending
N-(1,3,4-Thiadiazol-2-yl)nicotinamide Nicotinamide substituent 51987-99-6 98 $50 (1g) Antifungal activity reported

Key Observations:

  • Linker Modifications : The ethyl linker in the target compound may enhance solubility compared to thioether or rigid aromatic linkers .
  • Sulfonamide Substituents: 4-Methylbenzenesulfonamide (target) vs. 4-aminobenzenesulfonamide () alters electronic properties, impacting receptor affinity .
  • Thiadiazole Substitutions: 5-Amino groups (target) improve hydrogen-bonding capacity, whereas 5-ethyl or halogen substituents () may enhance lipophilicity .

Pharmacological and Biochemical Insights

  • Anticancer Activity: Thiadiazole derivatives with benzene moieties (e.g., N-(5-Amino-1,3,4-thiadiazol-2-yl) benzamide) induce apoptosis and cell cycle arrest in cancer models . The target compound’s ethyl linker may improve membrane permeability compared to benzamide analogs.
  • Enzyme Inhibition : Sulfonamide-thiadiazole hybrids, such as those in , exhibit carbonic anhydrase or kinase inhibition . The 4-methyl group in the target compound could modulate selectivity.
  • Antimicrobial Potential: Nicotinamide-substituted thiadiazoles () show antifungal activity, suggesting the target compound’s amino group may confer similar properties .

Solubility and Stability

  • Solubility: The target compound’s solubility is undocumented, but analogs like 4-amino-N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide have low aqueous solubility (~0.1 mg/mL) . The 4-methyl group may slightly improve lipophilicity.
  • Crystal Packing : Thiadiazole derivatives (e.g., ) form hydrogen-bonded networks (N–H···O/N) that stabilize the solid state, critical for formulation .

Biological Activity

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's biological mechanisms, efficacy, and relevant research findings.

Overview of the Compound

This compound belongs to the class of thiadiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen. The compound's molecular formula is C11H14N4O2S2C_{11}H_{14}N_{4}O_{2}S_{2}, with a molecular weight of approximately 298.38 g/mol .

Target Enzyme: Urease

The primary biological target for this compound is the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in the urea cycle. Inhibition of urease by this compound leads to decreased survival rates of urease-dependent bacteria such as Helicobacter pylori.

Mode of Action

The compound interacts with the active site of urease, effectively blocking substrate access and thereby inhibiting its activity. This inhibition can lead to reduced ammonia production, which is detrimental to bacterial survival.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that derivatives with a thiadiazole moiety exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have shown that compounds similar to this one can inhibit Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 32 to 42 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that certain thiadiazole derivatives can induce cytotoxic effects on various cancer cell lines, including chronic myelogenous leukemia (K562) cells. The mechanism may involve apoptosis induction and modulation of cell signaling pathways related to cancer progression .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialHelicobacter pyloriInhibition of growth
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32–42 µg/mL
AnticancerK562 (CML)Cytotoxicity observed

Case Studies

  • Antimicrobial Efficacy : A study published in 2018 highlighted that derivatives of thiadiazoles exhibited significant antimicrobial activity against a range of pathogens. The specific compound under discussion showed enhanced activity when modified with various substituents .
  • Cytotoxic Effects on Cancer Cells : In another investigation focused on anticancer properties, this compound was evaluated for its cytotoxic effects on multiple human cancer cell lines. Results indicated selective toxicity towards K562 cells with potential implications for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide?

  • Methodology : The compound is synthesized via a multi-step approach. First, the 1,3,4-thiadiazole core is prepared by cyclizing thiosemicarbazide derivatives with carboxylic acids using phosphoryl chloride (POCl₃) under reflux (90°C, 3 hours). Subsequent sulfonylation involves reacting the thiadiazole intermediate with 4-methylbenzenesulfonyl chloride in dimethyl sulfoxide (DMSO) with a base like triethylamine to facilitate coupling. Precipitation is achieved by pH adjustment (ammonia solution, pH 8–9), followed by recrystallization from DMSO/water mixtures .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH (δ ~10 ppm) .
  • Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 305 [M+1] for related thiadiazoles) .
  • Elemental Analysis : Validates purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) impact yield and purity?

  • Methodology : Optimizing POCl₃ stoichiometry (3 mol equivalents) and reflux duration (3–4 hours) maximizes cyclization efficiency. Polar aprotic solvents (DMSO) enhance sulfonamide coupling yields (>70%), while bases like triethylamine mitigate side reactions. Impurities are removed via recrystallization (DMSO/water, 2:1 v/v) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology :

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodology : Cross-validate results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Compare structural analogs (e.g., 4-amino-N-(5-methyl-thiadiazol-2-yl)benzenesulfonamide) to isolate substituent effects. Use computational docking to predict binding affinities and rationalize discrepancies .

Q. Which structural modifications enhance pharmacological activity?

  • Methodology :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability and lipophilicity .
  • Heterocycle Fusion : Attach pyrimidine or oxadiazole rings to modulate receptor selectivity .
  • SAR Studies : Compare EC₅₀ values of analogs with varying alkyl/aryl chains on the thiadiazole ring .

Q. How does X-ray crystallography contribute to conformational analysis?

  • Methodology : Single-crystal X-ray diffraction reveals bond angles, dihedral rotations, and hydrogen-bonding networks. For example, the thiadiazole ring in related compounds adopts a planar conformation, with sulfonamide oxygen atoms forming intermolecular H-bonds stabilizing the crystal lattice .

Q. What strategies improve solubility for in vivo studies?

  • Methodology :

  • Prodrug Design : Incorporate phosphate or glycoside moieties for enhanced aqueous solubility .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations .
  • Salt Formation : Prepare sodium or hydrochloride salts to increase dissolution rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

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